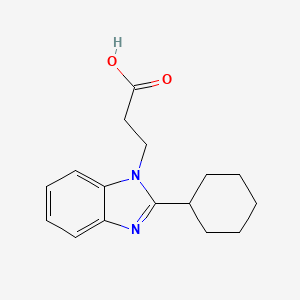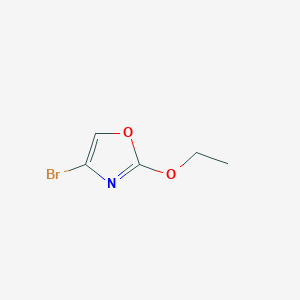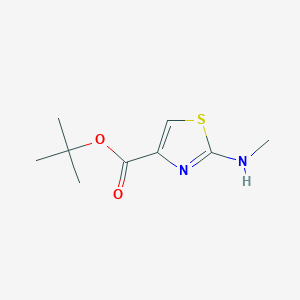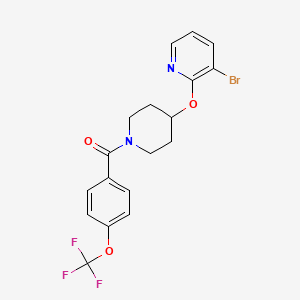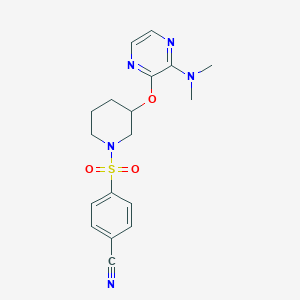
4-((3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile, also known as DSP-4, is a compound that has been widely used in scientific research for its ability to selectively damage noradrenergic neurons. This compound has been used to study the role of noradrenergic neurons in various physiological and pathological conditions, including depression, anxiety, and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research efforts have been dedicated to synthesizing a range of heterocyclic compounds, demonstrating the versatility of enaminonitriles and related structures in creating pharmacologically relevant molecules. The utility of enaminonitriles in heterocyclic synthesis has been highlighted, with the synthesis of new pyrazole, pyridine, and pyrimidine derivatives from key intermediates. These compounds are characterized by spectral data, showing the potential for diverse chemical applications (Fadda, Etman, El-Seidy, & Elattar, 2012). Similarly, sulfolene pyridinones have been utilized as precursors for pyridinone ortho-quinodimethanes, trapped by in situ reaction with dienophiles, indicating their use in complex chemical syntheses (Govaerts, Vogels, Compernolle, & Hoornaert, 2002).
Antimicrobial and Biological Activities
Another significant area of application involves the evaluation of novel heterocycles for antimicrobial activity. Compounds based on pyrazole and pyrimidine structures have shown promising results against various bacterial and fungal strains. This includes the synthesis and antimicrobial activity assessment of new heterocycles, indicating the potential for these compounds to serve as templates for developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002; Alsaedi, Farghaly, & Shaaban, 2019).
Molecular and Crystal Structure Analysis
The detailed molecular and crystal structure analysis of synthesized compounds is crucial for understanding their chemical behavior and potential applications. For instance, the crystal structure of a synthesized pyran derivative was established through X-ray measurements, supporting its antimicrobial activity evaluation (Okasha et al., 2022). Such analyses are fundamental in the rational design of molecules with desired biological activities.
Synthesis of 1,3,4-Oxadiazole Derivatives
The synthesis of 1,3,4-oxadiazole bearing compounds, known for their biological activities, illustrates the application of sulfonylbenzonitrile derivatives in creating compounds with potential therapeutic applications. These compounds were evaluated for enzyme inhibition, showcasing the intersection of synthetic chemistry and biochemistry (Khalid et al., 2016).
Development of Biofilm and Enzyme Inhibitors
Research into bis(pyrazole-benzofuran) hybrids possessing a piperazine linker underscores the compound's relevance in addressing bacterial biofilms and enzyme inhibition. This research indicates a potential pathway for developing novel antimicrobial agents targeting specific bacterial mechanisms (Mekky & Sanad, 2020).
Propiedades
IUPAC Name |
4-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-22(2)17-18(21-10-9-20-17)26-15-4-3-11-23(13-15)27(24,25)16-7-5-14(12-19)6-8-16/h5-10,15H,3-4,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAXYLMOTMKPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


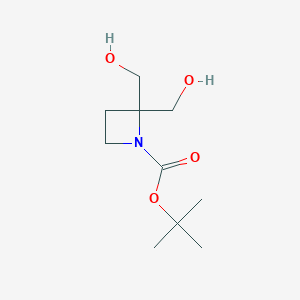
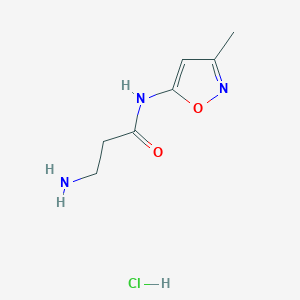

![3,9-dimethyl-7-[(4-methylphenyl)methyl]-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2733278.png)
![N-(5-chloro-2-methoxyphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2733279.png)
![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2733280.png)
![3-(2-Chlorophenoxy)-4-(3-methoxyphenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2733282.png)

![(2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2733286.png)
